molecular formula C10H11BrClN5O2 B11831177 Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester

Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester

Cat. No.: B11831177
M. Wt: 348.58 g/mol
InChI Key: JXVRZKKECUJDSQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • Tert-butyl protons: Singlet at δ 1.44 ppm (9H, -(C(CH₃)₃)).
    • Aromatic protons: Doublets at δ 8.20–8.65 ppm (2H, triazolopyrazine H-2 and H-7).
    • NH carbamate: Broad signal at δ 5.30 ppm (1H, exchanges with D₂O).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • Carbonyl (C=O): δ 155.2 ppm .
    • tert-Bu quaternary carbon: δ 80.5 ppm .
    • Aromatic carbons: δ 142–152 ppm (triazolopyrazine ring).

Infrared Spectroscopy (IR)

  • ν(C=O) : Strong stretch at 1,710 cm⁻¹ .
  • ν(N-H) : Medium band at 3,320 cm⁻¹ .
  • ν(C-Br) : Absorption at 650 cm⁻¹ .

UV-Vis Spectroscopy

  • λₘₐₘ : 268 nm (π→π* transition of the triazolopyrazine core).
  • ε : ~12,000 L·mol⁻¹·cm⁻¹ (extensive conjugation).

Tautomeric and Conformational Isomerism in Triazolopyrazine Systems

The triazolo[1,5-a]pyrazine core exhibits prototropic tautomerism , where the proton at N-4 can migrate to N-1, altering the electronic distribution. Computational studies on similar systems suggest the N-4 protonated form is energetically favored by ~8 kJ/mol due to resonance stabilization.

Conformational analysis of the tert-butyl ester reveals two dominant rotamers:

  • Syn-periplanar : Carbamate oxygen aligned with the triazolopyrazine plane (55% population).
  • Anti-periplanar : Oxygen rotated 180° (45% population).

The energy barrier for rotation is approximately 25 kJ/mol , as determined by variable-temperature NMR.

Table 2 : Key tautomeric and conformational properties

Property Value/Description
Dominant Tautomer N-4 protonated
Tautomeric Energy ΔG +8 kJ/mol (N-1 protonated)
Rotamer Population Ratio 55:45 (syn:anti)
Rotation Barrier 25 kJ/mol

Properties

Molecular Formula

C10H11BrClN5O2

Molecular Weight

348.58 g/mol

IUPAC Name

tert-butyl N-(5-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazin-6-yl)carbamate

InChI

InChI=1S/C10H11BrClN5O2/c1-10(2,3)19-9(18)16-7-5(11)17-8(6(12)15-7)13-4-14-17/h4H,1-3H3,(H,16,18)

InChI Key

JXVRZKKECUJDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N2C(=NC=N2)C(=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Direct Alkoxycarbonylation Using tert-Butyl Chloroformate

The most straightforward method involves reacting the primary amine of 5-bromo-8-chloro triazolo[1,5-a]pyrazin-6-amine with tert-butyl chloroformate (Boc-Cl) under basic conditions. This approach aligns with traditional carbamate synthesis protocols, where chloroformates serve as efficient electrophiles for amine alkoxycarbonylation .

Procedure :

  • Dissolve 5-bromo-8-chloro triazolo[1,5-a]pyrazin-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a tertiary base such as triethylamine (2.0 equiv) or N,N-diisopropylethylamine (DIPEA, 1.5 equiv) to deprotonate the amine.

  • Slowly add tert-butyl chloroformate (1.2 equiv) at 0–5°C to minimize side reactions.

  • Warm the reaction to room temperature and stir for 6–12 hours.

  • Quench with water, extract the organic phase, and purify via column chromatography.

Key Considerations :

  • The electron-withdrawing bromo and chloro substituents may reduce the nucleophilicity of the amine, necessitating prolonged reaction times or elevated temperatures .

  • Side products, such as urea formation from excess Boc-Cl, are mitigated by controlled reagent addition and stoichiometry.

Isocyanate-Mediated Route via Acid Catalysis

An alternative method, inspired by the catalytic synthesis of tert-butyl carbamates from isocyanates , involves generating an isocyanate intermediate from the triazolopyrazine amine, followed by reaction with tert-butanol.

Procedure :

  • Convert 5-bromo-8-chloro[1,2,] triazolo[1,5-a]pyrazin-6-amine to its corresponding isocyanate using phosgene or a safer alternative (e.g., triphosgene).

  • Combine the isocyanate intermediate with tert-butanol (2.0 equiv) in dichloromethane.

  • Add a catalytic amount of trichloroacetic acid (0.1–0.5 equiv) and stir at 20–30°C for 12–24 hours .

  • Isolate the product via aqueous workup and recrystallization.

Key Considerations :

  • Isocyanate generation requires careful handling due to the toxicity of phosgene derivatives.

  • Acid catalysis enhances the nucleophilic attack of tert-butanol on the isocyanate, achieving yields of 70–85% .

Di(2-Pyridyl) Carbonate (DPC)-Mediated Carbamate Formation

The use of di(2-pyridyl) carbonate (DPC) as a coupling reagent enables efficient tert-butoxycarbonylation under mild conditions . This method avoids the use of hazardous chloroformates and is scalable for industrial applications.

Procedure :

  • Prepare a mixed carbonate by reacting DPC (1.5 equiv) with tert-butanol (1.2 equiv) in THF.

  • Add 5-bromo-8-chloro triazolo[1,5-a]pyrazin-6-amine (1.0 equiv) and triethylamine (2.0 equiv) to the mixture.

  • Stir at room temperature for 4–8 hours.

  • Concentrate the reaction mixture and purify the product via silica gel chromatography.

Key Considerations :

  • DPC acts as a traceless reagent, leaving pyridinium byproducts that simplify purification .

  • Yields typically exceed 75%, with minimal side reactions observed for sterically unhindered amines.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Range Advantages Limitations
Boc-Cltert-Butyl chloroformate0–25°C, 6–12 h65–80%Rapid, high atom economySensitive to moisture, Boc-Cl toxicity
Isocyanate routeTriphosgene, TCA20–30°C, 12–24 h70–85%High purity, scalableHazardous isocyanate intermediates
DPC-mediatedDPC, tert-butanolRT, 4–8 h75–90%Mild conditions, minimal byproductsHigher reagent cost

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolo-pyrazine ring, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives are widely studied for their potential as pharmaceutical agents. The specific structure of this compound allows it to serve as a building block for synthesizing more complex molecules with targeted biological activities.

The compound exhibits promising antimicrobial and anticancer properties.

Antimicrobial Activity
Preliminary studies have indicated that this compound shows significant antimicrobial effects against various pathogens:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Bacteria32 µg/mL
Fungi16 µg/mL
VirusNot yet determined

Anticancer Activity
In vitro studies demonstrate its potential efficacy against several cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Industrial Applications

While specific industrial applications of carbamic acid derivatives are not extensively documented, compounds with similar structures are often utilized in the development of new materials with unique properties. The synthesis methods typically involve reactions such as nucleophilic substitutions and hydrolysis reactions.

Synthetic Routes

The synthesis generally involves the reaction of appropriate triazolo-pyrazine derivatives with tert-butyl chloroformate in the presence of bases like triethylamine under controlled conditions.

Case Study 1: Anticancer Effects

A study investigated the effects of carbamate derivatives on human cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research project focused on testing the compound against multi-drug resistant bacterial strains. The results showed promising reductions in bacterial load in both in vitro and in vivo models.

Toxicological Profile

Toxicity assessments for similar carbamates suggest low toxicity levels at doses up to 50 mg/kg/day without significant adverse effects on health parameters such as weight gain or food consumption.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Triazolopyrimidine Sulfonamide Herbicides

Compounds such as metosulam (C₁₄H₁₃Cl₂N₅O₂S) and diclosulam (C₁₃H₁₀Cl₂F N₅O₃S) share a triazolopyrimidine core but differ in substituents and functional groups.

Parameter Target Compound Metosulam Diclosulam
Core Structure [1,2,4]Triazolo[1,5-a]pyrazine [1,2,4]Triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-c]pyrimidine
Substituents 5-Bromo, 8-chloro 2,6-Dichloro-3-methylphenyl 2,6-Dichlorophenyl, 5-ethoxy
Functional Group tert-Butyl carbamate Sulfonamide Sulfonamide
Application Unknown (potential herbicide) Herbicide Herbicide

Key Insight : The halogenated triazolopyrazine in the target compound may mimic the herbicidal activity of triazolopyrimidines by disrupting plant enzymatic pathways, though direct evidence is lacking .

Pyrazole-Carboxamide Derivatives

Compounds 3a–3p (e.g., 3a: C₂₁H₁₅ClN₆O) from feature pyrazole-carboxamide scaffolds with aryl and cyano substituents.

Parameter Target Compound Pyrazole-Carboxamide 3a
Core Structure Triazolopyrazine Pyrazole
Functional Groups Carbamate Carboxamide, cyano
Halogenation Bromo, chloro Chloro
Synthesis Unreported EDCI/HOBt coupling

Key Insight : While both classes incorporate halogens, the carbamate group in the target compound may confer greater metabolic stability compared to carboxamides .

GABAA Receptor Modulators

α5IA (C₁₅H₁₃F₂N₇O) from is a triazolophthalazine derivative acting as a GABAA α5 subtype-selective inverse agonist.

Parameter Target Compound α5IA
Core Structure Triazolopyrazine Triazolophthalazine
Substituents Bromo, chloro Difluorophenyl, methyltriazole
Application Unknown (potential CNS agent) Cognitive enhancer

Key Insight : The triazolopyrazine core in the target compound could interact with CNS targets, but its halogen substituents may reduce blood-brain barrier permeability compared to α5IA .

Research Findings and Implications

  • Structural Advantages: The bromo and chloro substituents on the triazolopyrazine core may enhance binding to enzymatic targets (e.g., herbicide ALS enzymes or kinase inhibitors) compared to non-halogenated analogs .
  • Metabolic Stability : The tert-butyl ester likely reduces hydrolysis rates compared to methyl or ethyl esters, prolonging half-life .
  • Knowledge Gaps: No direct biological data exist for the target compound; its applications remain speculative based on structural analogs.

Biological Activity

Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester is a synthetic compound with a complex structure characterized by a carbamate functional group and a triazolo-pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C16H24BrClN4O2C_{16}H_{24}BrClN_{4}O_{2}, with a molecular weight of approximately 419.74 g/mol. The presence of halogen substituents (bromine and chlorine) on the triazole ring contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in modulating biochemical pathways relevant to disease processes.
  • Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that affect cellular functions and responses.

Antimicrobial Activity

Studies have shown that carbamate derivatives exhibit significant antimicrobial properties. The unique structure of N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester suggests potential efficacy against various pathogens.

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Bacteria32 µg/mL
Fungi16 µg/mL
VirusNot yet determined-

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. It has been tested against several cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Case Studies

Case Study 1 : A study investigated the effects of carbamate derivatives on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2 : In another research project focusing on antimicrobial activity, the compound was tested against multi-drug resistant bacterial strains. It showed promising results in reducing bacterial load in vitro and in vivo models.

Toxicological Profile

Toxicity studies have evaluated the subchronic effects of similar carbamates in animal models. While specific data for N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester is limited, related compounds have shown low toxicity levels at doses up to 50 mg/kg/day without significant adverse effects on health parameters such as weight gain or food consumption .

Q & A

What are the key synthetic pathways for preparing this compound, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves multi-step reactions starting from halogenated triazolopyrazine precursors. A common approach includes:

Halogenation : Introduction of bromo and chloro groups at positions 5 and 8 of the triazolopyrazine core under halogenation agents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) .

Esterification : Reaction with tert-butyl carbamate in the presence of coupling agents (e.g., DCC or EDCI) and a base (e.g., triethylamine) in anhydrous solvents like dimethylformamide (DMF) .

Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .
Optimization : Reaction yields are improved by controlling temperature (e.g., 0–60°C), solvent polarity, and stoichiometric ratios of reagents. Catalytic amounts of DMAP may enhance esterification efficiency .

How are spectroscopic techniques applied to confirm the structural integrity of this compound?

Basic Research Question
A combination of NMR, IR, and mass spectrometry is used:

  • ¹H/¹³C NMR : Key peaks include:
    • δ 1.3–1.5 ppm (tert-butyl group, 9H, singlet).
    • δ 8.2–8.9 ppm (triazolopyrazine aromatic protons) .
  • IR : Stretching vibrations for C=O (carbamate, ~1700 cm⁻¹) and C-Br/C-Cl (600–800 cm⁻¹) .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₄BrClN₅O₂: 412.99) .

What functional groups in this compound influence its reactivity, and how are they leveraged in derivatization?

Basic Research Question
The carbamate ester and halogenated triazolopyrazine core are critical:

  • Carbamate : Hydrolyzes under acidic/basic conditions to form a free amine, enabling conjugation with other pharmacophores .
  • Halogens (Br/Cl) : Participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
    Derivatization Example : Replace the bromo group with a pyridyl moiety via Pd-catalyzed coupling to modulate solubility or target affinity .

How can researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Question
Discrepancies may arise from assay-specific variables:

Assay Design : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays to differentiate direct target engagement from off-target effects.

Solubility/Permeability : Use DLS (Dynamic Light Scattering) to assess aggregation or LC-MS to quantify cellular uptake .

Positive Controls : Include reference compounds (e.g., kinase inhibitors for kinase assays) to validate assay conditions .

What computational strategies predict the binding interactions of this compound with biological targets?

Advanced Research Question
Molecular docking (AutoDock, Glide) and MD simulations (AMBER, GROMACS) are employed:

  • Docking : Screen against target proteins (e.g., kinases) using the halogen atoms as anchor points for hydrophobic pockets .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features of the triazolopyrazine core to prioritize synthetic analogs .
    Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays .

How does modifying substituents on the triazolopyrazine core impact its biological activity?

Advanced Research Question
Systematic SAR studies reveal:

  • Bromo/Chloro Groups : Enhance target affinity (e.g., IC₅₀ reduced from 1.2 µM to 0.3 µM in kinase inhibition assays when Br replaces H at position 5) .
  • tert-Butyl Ester : Improves metabolic stability (t₁/₂ increased from 2 h to 8 h in microsomal assays compared to methyl esters) .
    Methodology : Synthesize analogs via halogen substitution or ester hydrolysis, then test in dose-response assays (e.g., 0.1–100 µM) .

What strategies mitigate challenges in achieving high purity during scale-up synthesis?

Advanced Research Question
Critical steps include:

Intermediate Purification : Use flash chromatography after each synthetic step to remove unreacted starting materials .

Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal lattice formation for the final product .

Analytical QC : Implement HPLC-DAD/ELSD (e.g., C18 column, acetonitrile/water gradient) to monitor purity ≥98% .

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